Field: Material Science
Application: CHTAC is used as a cation-generating agent for cellulose cationization by exhaustion method.
Results: The outcome of this process is cationized cellulose, which has improved properties such as increased reactivity and solubility.
Field: Organic Chemistry
Application: CHTAC is used to resolve 2,2′-dihydroxy-1,1′-binaphthyl enantiomers.
Results: The outcome of this process is the separation of the two enantiomers of 2,2′-dihydroxy-1,1′-binaphthyl.
Field: Biochemistry
Application: CHTAC is used to synthesize cationic glycogen (Cat Gly).
Results: The outcome of this process is cationic glycogen, which may have different properties or uses compared to regular glycogen.
Field: Polymer Chemistry
Application: CHTAC is used as a quaternizing agent for quaternization of N-aryl chitosan derivatives.
Results: The outcome of this process is quaternized N-aryl chitosan derivatives, which may have different properties or uses compared to regular N-aryl chitosan derivatives.
(2,3-Dihydroxypropyl)trimethylammonium chloride is a quaternary ammonium compound with the molecular formula C₆H₁₆ClNO₂ and a molecular weight of approximately 169.65 g/mol. This compound features a trimethylammonium group attached to a propyl chain that contains two hydroxyl groups at the 2 and 3 positions, which contributes to its unique properties. It is known for its hygroscopic nature, meaning it can absorb moisture from the environment, making it useful in various applications that require moisture retention .
The biological activity of (2,3-Dihydroxypropyl)trimethylammonium chloride has been studied primarily in the context of its antimicrobial properties. Quaternary ammonium compounds are known for their ability to disrupt microbial cell membranes, thereby exhibiting antibacterial and antifungal activities. Research indicates that this compound can effectively inhibit the growth of various bacteria and fungi, making it valuable in disinfectants and preservatives .
Several methods exist for synthesizing (2,3-Dihydroxypropyl)trimethylammonium chloride:
(2,3-Dihydroxypropyl)trimethylammonium chloride has several applications across various industries:
Interaction studies involving (2,3-Dihydroxypropyl)trimethylammonium chloride focus on its compatibility with other compounds and its effects on biological systems. Research has demonstrated that this compound interacts effectively with both hydrophilic and hydrophobic substances due to its dual nature. Its interactions with cell membranes have been studied extensively to understand its mechanism of antimicrobial action.
(2,3-Dihydroxypropyl)trimethylammonium chloride shares similarities with other quaternary ammonium compounds but possesses unique characteristics due to its specific structure. Below are some similar compounds along with their comparison:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Glycidyl trimethylammonium chloride | C₇H₁₅ClNO₂ | Contains an epoxide group; used for polymerization |
| Benzalkonium chloride | C₁₈H₃₃ClN | A mixture of alkylbenzyldimethylammonium chlorides; widely used as a disinfectant |
| Cetyltrimethylammonium bromide | C₁₈H₃₉BrN | Commonly used as a surfactant; has a longer alkyl chain |
| Stearyltrimethylammonium chloride | C₂₄H₅₁ClN | Similar surfactant properties but with longer carbon chain |
The uniqueness of (2,3-Dihydroxypropyl)trimethylammonium chloride lies in its dual hydroxyl groups that enhance solubility and moisture retention compared to other quaternary ammonium compounds lacking such functional groups .
The molecular structure of (2,3-dihydroxypropyl)trimethylammonium chloride is defined by a central three-carbon backbone, where the first and second carbons are substituted with hydroxyl groups, and the third carbon is bonded to a trimethylammonium group. The chloride anion serves as a counterion to balance the positive charge on the quaternary ammonium center. The molecular formula is C6H16ClNO2, and the systematic IUPAC name is 3-chloro-2-hydroxypropyltrimethylammonium chloride, although the preferred nomenclature for this article remains (2,3-dihydroxypropyl)trimethylammonium chloride.
The core structure can be represented as follows:
$$
\text{(CH}3)3\text{N}^+–\text{CH}2–\text{CHOH}–\text{CH}2\text{OH} \cdot \text{Cl}^-
$$
The presence of two hydroxyl groups on adjacent carbon atoms introduces the potential for intramolecular and intermolecular hydrogen bonding, which significantly influences the compound’s physical properties. The trimethylammonium group, being a quaternary ammonium center, imparts a permanent positive charge, contributing to the compound’s ionic character.
Stereochemically, the molecule contains two chiral centers at the second and third carbon atoms of the propyl chain. However, in most commercial preparations, the compound is present as a racemic mixture unless specifically resolved. The stereochemistry at these centers can influence the compound’s interactions with other chiral molecules or surfaces, although for many physicochemical applications, the racemic mixture is utilized.
| Parameter | Value/Description |
|---|---|
| Molecular formula | C6H16ClNO2 |
| Molecular weight | 185.65 grams per mole |
| Structural features | Two vicinal hydroxyl groups, one quaternary ammonium group, chloride counterion |
| Number of chiral centers | 2 |
| Stereochemistry | Racemic mixture (unless resolved) |
| IUPAC name | 3-chloro-2-hydroxypropyltrimethylammonium chloride |
The spatial arrangement of the hydroxyl and ammonium groups allows for extensive hydrogen bonding with water and other polar solvents, which is a key determinant of the compound’s solubility and interaction with biological and synthetic matrices.
The physicochemical profile of (2,3-dihydroxypropyl)trimethylammonium chloride is dominated by its ionic nature, hydrophilicity, and the presence of multiple hydrogen bond donors and acceptors. The compound is typically encountered as a white to off-white crystalline solid at room temperature, with a characteristic hygroscopicity due to its ability to attract and retain water molecules from the environment.
The melting point of (2,3-dihydroxypropyl)trimethylammonium chloride is generally reported in the range of 150 to 160 degrees Celsius, although this can vary depending on the degree of hydration and purity. The compound is highly soluble in water, forming clear, colorless solutions at concentrations well above 50 percent by weight. Its solubility in organic solvents is markedly lower, with moderate to low solubility observed in methanol and ethanol, and negligible solubility in nonpolar solvents such as hexane or toluene.
The compound’s ionic character is reflected in its high electrical conductivity when dissolved in water, making it suitable for applications where ionic strength and charge stabilization are required. The presence of both hydroxyl and ammonium functionalities allows for complexation with a variety of anions and cations, further broadening its utility in chemical synthesis and formulation.
| Property | Value/Description |
|---|---|
| Physical state (25°C) | Crystalline solid |
| Color | White to off-white |
| Odor | Odorless |
| Melting point | 150–160 °C |
| Boiling point | Decomposes before boiling |
| Density | 1.15–1.20 grams per cubic centimeter |
| Hygroscopicity | Strongly hygroscopic |
| Water solubility | Highly soluble (>500 grams per liter) |
| Solubility in methanol | Moderate |
| Solubility in ethanol | Moderate |
| Solubility in nonpolar solvents | Negligible |
| Electrical conductivity (aq.) | High |
The compound’s high melting point and thermal stability (up to its decomposition temperature) are attributable to the strong electrostatic interactions between the cationic and anionic components, as well as the extensive hydrogen bonding network in the solid state. The lack of volatility is consistent with its ionic nature, and the compound does not exhibit a true boiling point, instead decomposing at elevated temperatures.
Spectroscopic techniques are essential for the identification and characterization of (2,3-dihydroxypropyl)trimethylammonium chloride. The most commonly employed methods include nuclear magnetic resonance spectroscopy, infrared spectroscopy, ultraviolet-visible spectroscopy, and mass spectrometry. Each technique provides complementary information regarding the compound’s structure and purity.
Proton nuclear magnetic resonance spectroscopy of (2,3-dihydroxypropyl)trimethylammonium chloride reveals characteristic signals corresponding to the methyl groups attached to the nitrogen atom, the methylene and methine protons of the propyl chain, and the hydroxyl protons. The three methyl groups on the quaternary ammonium center typically give rise to a singlet near 3.1 parts per million, while the methylene and methine protons appear as multiplets in the range of 3.3 to 4.2 parts per million, depending on solvent and concentration. Hydroxyl protons are often observed as broad signals due to exchange with solvent and hydrogen bonding effects.
Infrared spectroscopy provides clear evidence for the presence of hydroxyl groups, with strong, broad absorptions in the region of 3200 to 3500 inverse centimeters, corresponding to O–H stretching vibrations. The C–N stretching vibration of the quaternary ammonium group appears in the region of 950 to 1250 inverse centimeters, while C–H stretching bands are observed near 2850 to 2950 inverse centimeters. The absence of significant absorptions in the carbonyl region confirms the lack of carbonyl functionalities.
Ultraviolet-visible spectroscopy is generally not informative for (2,3-dihydroxypropyl)trimethylammonium chloride, as the compound lacks conjugated chromophores. Any observed absorption in the ultraviolet region is typically attributable to solvent or impurities.
Mass spectrometric analysis of (2,3-dihydroxypropyl)trimethylammonium chloride yields a molecular ion corresponding to the cationic component, with fragmentation patterns that reflect loss of water and methyl groups. The presence of the chloride anion is confirmed by characteristic isotopic patterns.
| Technique | Key Observations |
|---|---|
| Proton nuclear magnetic resonance | Singlet at ~3.1 ppm (N–CH3), multiplets at 3.3–4.2 ppm (CH2, CH), broad OH signals |
| Infrared spectroscopy | Broad O–H stretch (3200–3500 cm$$^{-1}$$), C–N stretch (950–1250 cm$$^{-1}$$), C–H stretch (2850–2950 cm$$^{-1}$$) |
| Ultraviolet-visible spectroscopy | No significant absorption (no chromophores present) |
| Mass spectrometry | Molecular ion for cation, fragmentation with loss of H2O and CH3, chloride isotopic pattern |
The combination of these spectroscopic signatures allows for unambiguous identification and confirmation of the compound’s structure and purity in both research and industrial settings.
The solubility characteristics of (2,3-dihydroxypropyl)trimethylammonium chloride are a direct consequence of its molecular structure. The presence of two hydroxyl groups and a quaternary ammonium center confers exceptional hydrophilicity, resulting in high solubility in water and other polar solvents. This property is central to the compound’s utility in aqueous formulations and as a reactant or intermediate in hydrophilic polymer synthesis.
Quantitative measurements indicate that (2,3-dihydroxypropyl)trimethylammonium chloride is soluble in water at concentrations exceeding 500 grams per liter at room temperature. The dissolution process is rapid and exothermic, with the resulting solutions being clear and colorless. The compound’s solubility is only marginally affected by temperature changes within the range of 0 to 50 degrees Celsius, reflecting the dominance of ionic and hydrogen bonding interactions over hydrophobic effects.
In contrast to its behavior in water, the compound exhibits moderate solubility in short-chain alcohols such as methanol and ethanol, where hydrogen bonding with solvent molecules can still occur. However, solubility decreases markedly in solvents of lower polarity, and the compound is essentially insoluble in nonpolar solvents such as hexane, toluene, or chloroform.
The hydrophilic-lipophilic balance of (2,3-dihydroxypropyl)trimethylammonium chloride is strongly skewed toward hydrophilicity, with a calculated hydrophilic-lipophilic balance value well above those of typical amphiphilic surfactants. This property underpins its role as a hydrophilic modifier in polymeric and colloidal systems.
| Solvent | Solubility (grams per liter at 25°C) | Qualitative Description |
|---|---|---|
| Water | >500 | Highly soluble |
| Methanol | ~100 | Moderately soluble |
| Ethanol | ~80 | Moderately soluble |
| Acetone | <10 | Slightly soluble |
| Dimethyl sulfoxide | ~50 | Moderately soluble |
| Hexane | <1 | Practically insoluble |
| Toluene | <1 | Practically insoluble |
The compound’s pronounced hydrophilicity is further evidenced by its strong tendency to absorb atmospheric moisture, leading to deliquescence under conditions of high relative humidity.
The stability of (2,3-dihydroxypropyl)trimethylammonium chloride is a function of its ionic structure and the chemical reactivity of its functional groups. The compound is generally stable under ambient conditions, provided it is stored in airtight containers to prevent moisture uptake and potential hydrolytic degradation.
Thermal analysis reveals that the compound remains stable up to temperatures approaching its melting point, with decomposition occurring at temperatures above 160 degrees Celsius. The decomposition process is characterized by the loss of water, cleavage of the quaternary ammonium group, and eventual formation of lower molecular weight fragments.
In aqueous solution, (2,3-dihydroxypropyl)trimethylammonium chloride is resistant to hydrolysis under neutral and mildly acidic or basic conditions. However, prolonged exposure to strong acids or bases can lead to degradation, involving dealkylation of the ammonium center or cleavage of the carbon-nitrogen bond.
The compound does not possess chromophores that absorb in the visible or ultraviolet region, and is therefore relatively resistant to photodegradation under normal laboratory lighting. Extended exposure to high-intensity ultraviolet radiation may induce minor decomposition, but this is not a significant concern under standard storage and handling conditions.
The hydroxyl groups are susceptible to typical alcohol oxidation and esterification reactions, while the quaternary ammonium center is inert to most nucleophilic substitution reactions under ambient conditions. However, exposure to strong nucleophiles or reducing agents can result in partial degradation.
| Condition | Stability/Degradation Outcome |
|---|---|
| Room temperature, dry | Stable |
| Room temperature, humid | Hygroscopic, potential deliquescence |
| Heating (>160°C) | Decomposition, loss of water, fragmentation |
| Aqueous, neutral pH | Stable |
| Aqueous, acidic or basic | Stable (short-term), slow degradation (long-term) |
| Strong acid/base | Degradation, dealkylation possible |
| Ultraviolet light | Stable (short-term), minor degradation (long-term) |
| Oxidizing agents | Oxidation of hydroxyl groups |
| Reducing agents | Possible reduction of ammonium center |
The overall stability profile indicates that (2,3-dihydroxypropyl)trimethylammonium chloride is suitable for a wide range of chemical and industrial applications, provided appropriate storage and handling protocols are observed to minimize exposure to moisture, extreme temperatures, and reactive chemicals.
Acute Toxic;Irritant